N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide is an organic compound with the chemical formula C15H14BrNO. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is a white crystalline solid that is relatively soluble in organic solvents such as chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide typically involves the acylation of 4-bromobenzylamine with phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-phenylpropanamide
- N-(4-bromophenyl)-benzenepropanamide
- N-(4-bromophenyl)-3-phenyl-propionamide
Uniqueness
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(15-8-10-16(18)11-9-15)19-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZYMZDVPYUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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